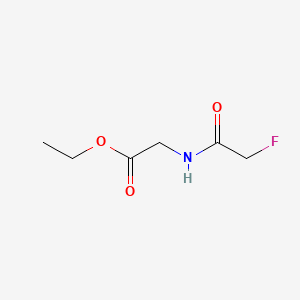
Dimethylethyl Bisoprolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylethyl Bisoprolol is a synthetic compound belonging to the class of beta-blockers. Beta-blockers are medications that reduce blood pressure by blocking the effects of the hormone epinephrine, also known as adrenaline. This compound is specifically designed to target beta-1 adrenergic receptors, which are primarily found in the heart. This selectivity makes it effective in treating cardiovascular conditions such as hypertension, angina, and heart failure .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Dimethylethyl Bisoprolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the final product .
化学反応の分析
Types of Reactions
Dimethylethyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical formulations .
科学的研究の応用
Dimethylethyl Bisoprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of beta-blockers on chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Dimethylethyl Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and the force of contraction, thereby lowering blood pressure. The compound also decreases the release of renin from the kidneys, which further contributes to its antihypertensive effects. The molecular targets include the beta-1 adrenergic receptors located in the heart and kidneys .
類似化合物との比較
Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness
Dimethylethyl Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma .
特性
分子式 |
C19H33NO4 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H33NO4/c1-15(2)23-11-10-22-13-16-6-8-18(9-7-16)24-14-17(21)12-20-19(3,4)5/h6-9,15,17,20-21H,10-14H2,1-5H3 |
InChIキー |
YXWZPWIIQNARJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


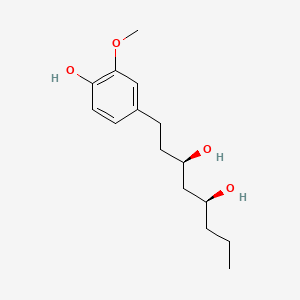
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
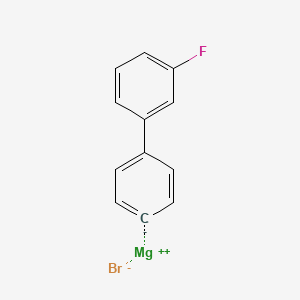
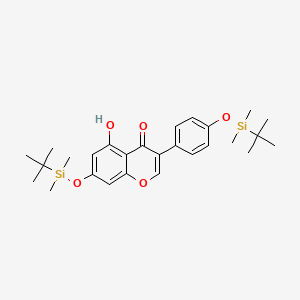
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
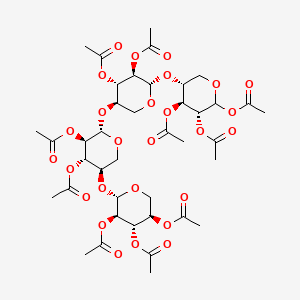


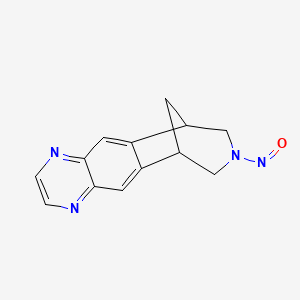
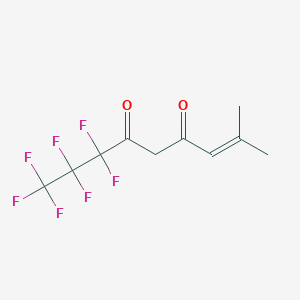

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
